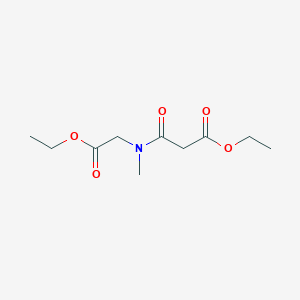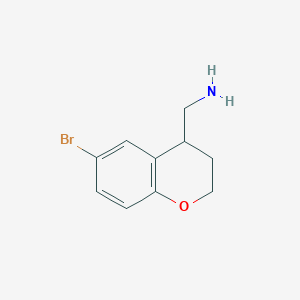
(6-Bromochroman-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromochroman-4-yl)methanamine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is a derivative of chroman, a bicyclic organic compound that consists of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a methanamine group at the 4th position makes this compound unique and of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of (6-Bromochroman-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the bromination of chroman followed by the introduction of the methanamine group. The process typically involves the following steps:
Bromination: Chroman is brominated using bromine or a brominating agent to introduce a bromine atom at the 6th position.
Amination: The brominated chroman is then reacted with a suitable amine source, such as methanamine, under appropriate conditions to introduce the methanamine group at the 4th position.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts .
Analyse Des Réactions Chimiques
(6-Bromochroman-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Addition: The methanamine group can participate in addition reactions with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(6-Bromochroman-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Bromochroman-4-yl)methanamine involves its interaction with molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
(6-Bromochroman-4-yl)methanamine can be compared with other similar compounds, such as:
6-Bromochroman: Lacks the methanamine group, making it less versatile in biological applications.
Chroman-4-yl)methanamine: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-Bromochroman-4-one: Contains a carbonyl group instead of the methanamine group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the bromine atom and methanamine group, which provides a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(6-bromo-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4,6,12H2 |
Clé InChI |
SXWOKBKCYYPNFO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1CN)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
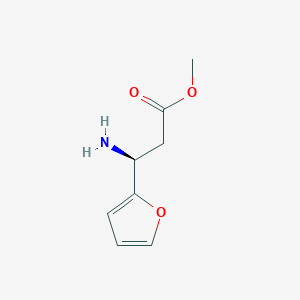
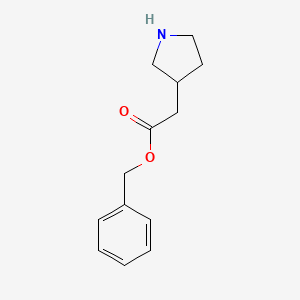
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
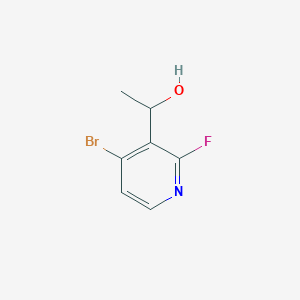
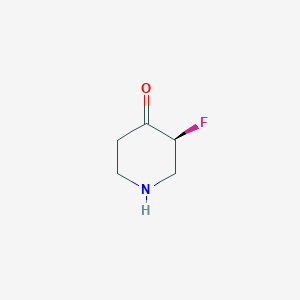

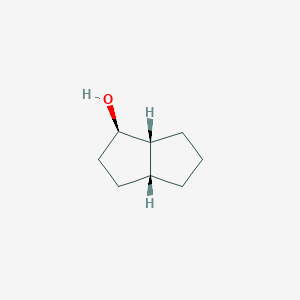
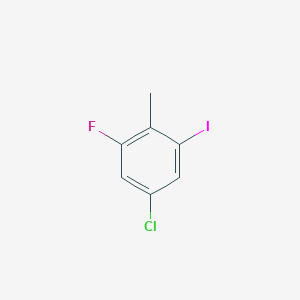

![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
